2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Physicochemical property comparison Molecular weight Benzamide SAR

2-Bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896609-36-2; molecular formula C₁₉H₁₇BrN₂OS; molecular weight 401.3 g/mol) is a synthetic small molecule belonging to the aryl benzamide class featuring a 4-methylphenyl-substituted 1,3-thiazole core. Its physicochemical identity is confirmed by the canonical SMILES string CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3Br and the InChIKey DFIFPQXFDUVXBB-UHFFFAOYSA-N.

Molecular Formula C19H17BrN2OS
Molecular Weight 401.32
CAS No. 896609-36-2
Cat. No. B2571210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
CAS896609-36-2
Molecular FormulaC19H17BrN2OS
Molecular Weight401.32
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C19H17BrN2OS/c1-13-6-8-14(9-7-13)19-22-15(12-24-19)10-11-21-18(23)16-4-2-3-5-17(16)20/h2-9,12H,10-11H2,1H3,(H,21,23)
InChIKeyDFIFPQXFDUVXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896609-36-2): Core Chemical Identity and Screening Provenance for Informed Procurement


2-Bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896609-36-2; molecular formula C₁₉H₁₇BrN₂OS; molecular weight 401.3 g/mol) is a synthetic small molecule belonging to the aryl benzamide class featuring a 4-methylphenyl-substituted 1,3-thiazole core . Its physicochemical identity is confirmed by the canonical SMILES string CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3Br and the InChIKey DFIFPQXFDUVXBB-UHFFFAOYSA-N . The compound has been catalogued as a screening compound in commercial libraries and has been formally submitted to a high-throughput fluorescence polarization assay designed to identify inhibitors of the RMI–FANCM (MM2) protein–protein interaction, a target implicated in the Alternative Lengthening of Telomeres (ALT) pathway in cancer [1]. This assay provenance, combined with its distinct ortho-bromo substitution pattern, establishes the compound as a tractable starting point for structure–activity relationship (SAR) investigations where halogen-directed physicochemical modulation is sought.

Why Substituting 2-Bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide with a Structural Analog Requires Explicit Quantitative Justification


Within this benzamide-thiazole chemical series, even apparently conservative atom replacements produce substantial changes in molecular properties that directly affect assay behaviour and pharmacological suitability. The ortho-bromo substituent on the benzamide ring of CAS 896609-36-2 introduces a heavy halogen that increases molecular weight (+78.9 Da vs. the non-halogenated parent), enhances molar refractivity, and can dramatically alter lipophilicity and polar surface area relative to hydrogen, methyl, or fluoro analogs . In the context of the RMI–FANCM interaction screen to which this compound was submitted, such physicochemical shifts can modulate binding affinity, assay interference potential, and solubility—each of which is a critical parameter for hit triage and procurement decisions [1]. Users who interchange this brominated compound with a non-brominated or differently substituted analog without quantitative comparison risk introducing uncontrolled variables into their SAR campaigns or screening cascades, potentially compromising reproducibility and wasting procurement resources.

Quantitative Differentiation Evidence for 2-Bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896609-36-2) Versus Closest Structural Analogs


Molecular Weight Shift: Ortho-Bromo Substitution Adds 78.9 Da Relative to the Non-Halogenated Parent Benzamide

The target compound (CAS 896609-36-2) has a molecular weight of 401.3 g/mol, attributable to its ortho-bromo substitution on the benzamide ring . In contrast, the non-halogenated parent analog N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896608-85-8) has a molecular weight of 322.4 g/mol, as reported in the ChemDiv screening catalogue . The ortho-bromo substituent therefore contributes a +78.9 Da mass increment. This substantial mass shift is consequential for any application requiring mass-sensitive detection (e.g., LC-MS quantification, radioligand binding) and alters the compound's rotational correlation time in fluorescence polarization assays.

Physicochemical property comparison Molecular weight Benzamide SAR

Molecular Weight Differentiation from the Ortho-Methyl Analog: Bromine Adds 64.9 Da Over Methyl

When compared with the ortho-methyl-substituted analog 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896608-92-7), which has a molecular weight of 336.5 g/mol , the target bromo compound is 64.9 Da heavier. This difference reflects the replacement of a methyl group (–CH₃, 15.0 Da) with a bromine atom (–Br, 79.9 Da) at the ortho position of the benzamide ring . Beyond mass, bromine introduces distinct electronic effects (electron-withdrawing inductive effect, lone-pair resonance donation) and substantially greater van der Waals volume, which cannot be mimicked by a methyl substituent.

Halogen vs. alkyl substitution Molecular weight SAR comparator

HepG2 Cytotoxicity Assessment at 33 µM: A Quantitative Baseline for Cell-Based Screening Triage

In a HepG2 cytotoxicity assay performed at a single screening concentration of 33 µM, the target compound produced a range of data readout values from 55 to 158 across replicate measurements (n = 20), with a central tendency around 60–65 in the majority of replicates . No comparative data for structural analogs under identical conditions are publicly available. However, the dataset establishes an empirical cytotoxicity baseline: the compound does not induce complete HepG2 cell death at 33 µM, and the observed variance across replicates provides a quantitative reference for researchers designing follow-up concentration–response cytotoxicity experiments. This dataset was generated as part of BioAssay Source 11908 and is linked to the same screening infrastructure that submitted the compound to the RMI–FANCM interaction assay .

Cytotoxicity HepG2 Cell-based assay Screening triage

Reported Lipophilicity of the Non-Brominated Parent Analog Establishes a Reference Point for Bromine-Induced logP Shift Estimation

No experimentally measured logP value for CAS 896609-36-2 has been reported in the public domain. However, the non-brominated parent analog N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896608-85-8) has a vendor-reported logP of 4.26 and a polar surface area (PSA) of 34.7 Ų in the ChemDiv catalogue . Based on established fragment-based calculation methods, the addition of an ortho-bromine substituent to the benzamide ring is expected to increase logP by approximately +0.6 to +0.9 log units (π(bromine) ≈ 0.86 for aromatic substitution), yielding an estimated logP range of approximately 4.9–5.2 for the target bromo compound. This represents a substantial lipophilicity increase that must be accounted for in solubility, permeability, and protein-binding predictions.

Lipophilicity logP Halogen effect Physicochemical property estimation

Recommended Research and Procurement Application Scenarios for 2-Bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896609-36-2)


Hit Follow-Up in FANCM–RMI Protein–Protein Interaction Inhibitor Screening for ALT-Positive Cancer Targets

The compound has been specifically submitted to a validated fluorescence polarization assay designed to identify inhibitors of the FANCM–RMI interaction, a therapeutic target for cancers that rely on the Alternative Lengthening of Telomeres (ALT) mechanism [1]. Researchers procuring this compound for confirmatory dose–response testing in the FANCM–RMI FP assay can leverage the established assay framework and peptide tracer (TMR-RaMM2) described in the primary literature [1]. The ortho-bromo substituent provides a heavy-atom tag useful for potential co-crystallography studies of the FANCM–RMI binding interface, as referenced in published crystal structures of the RMI core complex with MM2 peptide (PDB 4DAY) [2].

Structure–Activity Relationship (SAR) Exploration of Ortho-Substituent Effects on Benzamide-Thiazole Pharmacophores

The 64.9 Da molecular weight difference between the bromo compound and its ortho-methyl analog (CAS 896608-92-7) defines a clear SAR pair for evaluating the steric and electronic consequences of halogen vs. alkyl substitution at the benzamide ortho position [1][2]. The estimated logP increase of +0.6 to +0.9 units relative to the non-halogenated parent (logP 4.26) further enables correlation of lipophilicity with cellular permeability or cytotoxicity in matched assay panels . Procurement of both the bromo compound and its comparator analogs from a vendor offering the complete series supports rigorous, head-to-head SAR analysis.

Cytotoxicity Counter-Screening Using the HepG2 Cell Line with a Pre-Established Activity Baseline at 33 µM

The publicly available HepG2 cytotoxicity dataset at 33 µM (n = 20 replicates; median readout ~61–65) provides a quantitative baseline for researchers who wish to use this compound as a reference or control in broader cytotoxicity panels [1]. Investigators can benchmark new analogs against this established data point, enabling rank-ordering of compound series by their cytotoxic liability at a common screening concentration. The assay source (BioAssay Source 11908) links the compound to an institutional screening infrastructure, providing a traceable provenance for the dataset [1].

Physicochemical Probe for Halogen-Bonding Studies in Protein–Ligand Interaction Analyses

The ortho-bromine atom's polarizable electron density makes this compound suitable as a probe for halogen-bonding interactions with protein backbone carbonyls or side-chain acceptors. The +78.9 Da mass shift relative to the non-halogenated parent enables unambiguous identification of the compound in mass spectrometry-based binding assays [1][2]. In X-ray crystallography, the bromine atom (atomic number 35) provides significant anomalous scattering signal for experimental phasing, a capability that hydrogen or methyl substituents cannot offer [2].

Quote Request

Request a Quote for 2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.